2-amino-3-(4-methylphenyl)-4H-chromen-4-one
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Overview
Description
2-amino-3-(4-methylphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.285. The purity is usually 95%.
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Scientific Research Applications
Chemosensor for Metal Ions
A study by Jo et al. (2014) described the use of a compound based on 2-amino-3-(4-methylphenyl)-4H-chromen-4-one as a selective colorimetric sensor for detecting copper ions (Cu2+) in aqueous solutions. This compound exhibited a color change from yellow to orange in the presence of Cu2+, making it a practical tool for metal ion detection in environmental samples (Jo et al., 2014).
X-ray Crystal Structure Analysis
Wang et al. (2005) conducted an X-ray crystal structure analysis of a derivative of this compound. Their research provides valuable insights into the molecular structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Wang et al., 2005).
Environmentally Benign Synthesis
Pandit et al. (2016) presented an environmentally benign protocol for synthesizing this compound derivatives. This approach highlights the importance of sustainable practices in chemical synthesis, particularly for compounds with potential medicinal applications (Pandit et al., 2016).
Synthesis of Zinc (II) Complexes
Kupcewicz et al. (2011) explored the synthesis and spectroscopic properties of Zn(II) complexes involving amino derivatives of chromone. Their research contributes to the understanding of the interactions between metal ions and organic ligands, which is significant for applications in coordination chemistry and materials science (Kupcewicz et al., 2011).
Apoptosis Induction in Cancer Cells
Kemnitzer et al. (2004) identified a compound related to this compound as a potent apoptosis inducer in various human cell lines. This discovery is significant for the development of new anticancer agents (Kemnitzer et al., 2004).
Antimicrobial Activity
Shah et al. (2013) synthesized a series of 2-amino-4H-chromene derivatives and evaluated their antimicrobial activity. Some of these compounds exhibited moderate to potent antimicrobial effects, indicating potential applications in the development of new antimicrobial agents (Shah et al., 2013).
Mechanism of Action
Target of Action
Related compounds have been found to interact withMethionine aminopeptidase , a key enzyme involved in protein synthesis and regulation. This enzyme plays a crucial role in the removal of the methionine residue from newly synthesized proteins, which is a critical step in protein maturation and function.
Mode of Action
It is likely that the compound interacts with its target enzyme through a mechanism similar to other indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Given the potential target of this compound, it may influence the protein synthesis pathway by modulating the activity of methionine aminopeptidase . This could have downstream effects on various cellular processes, including cell growth and differentiation.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-3-(4-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)19-16(14)17/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALNTDDHBNKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.